molecular formula C11H14O3 B7843267 2-(3-Methoxyphenyl)butanoic acid

2-(3-Methoxyphenyl)butanoic acid

Cat. No.: B7843267
M. Wt: 194.23 g/mol
InChI Key: XOLQSXQMKPXWBO-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)butanoic acid is an organic compound characterized by a phenyl ring substituted with a methoxy group at the 3-position and a butanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the acylation of 3-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzene ring.

  • Hydrolysis of Ester: Another approach is the hydrolysis of this compound ester under acidic or basic conditions. For example, methyl 2-(3-methoxyphenyl)butanoate can be hydrolyzed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) to yield the corresponding acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, optimized for high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as the conversion to this compound derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

  • Substitution: Various electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: this compound derivatives with higher oxidation states.

  • Reduction: 2-(3-methoxyphenyl)butanol or 2-(3-methoxyphenyl)butanal.

  • Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(3-Methoxyphenyl)butanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

2-(3-Methoxyphenyl)butanoic acid is structurally similar to other compounds such as 2-(4-methoxyphenyl)butanoic acid and 2-(3-hydroxyphenyl)butanoic acid. its unique methoxy group at the 3-position imparts distinct chemical and biological properties. The presence of the methoxy group enhances the compound's lipophilicity and stability, making it more suitable for certain applications.

Comparison with Similar Compounds

  • 2-(4-methoxyphenyl)butanoic acid

  • 2-(3-hydroxyphenyl)butanoic acid

  • 2-(3-methoxyphenyl)ethanol

  • 2-(3-methoxyphenyl)acetonitrile

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Properties

IUPAC Name

2-(3-methoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-10(11(12)13)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLQSXQMKPXWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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